molecular formula C9H8BrN3 B2401787 6-Bromoquinoline-3,4-diamine CAS No. 1153095-14-7

6-Bromoquinoline-3,4-diamine

Katalognummer: B2401787
CAS-Nummer: 1153095-14-7
Molekulargewicht: 238.088
InChI-Schlüssel: VSUQNFQMMYNTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoquinoline-3,4-diamine is an organic compound with the molecular formula C9H8BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and amino groups at specific positions on the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

6-Bromoquinoline-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 6-Bromoquinoline-3,4-diamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

The mode of action of 6-Bromoquinoline-3,4-diamine involves its interaction with its targets, leading to changes in their function. A common method of interaction is through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The exact mode of action would depend on the specific targets and the biochemical environment.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and the changes induced in their function. These effects could include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the biochemical environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can metabolize the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-3,4-diamine typically involves the bromination of quinoline derivatives followed by amination. One common method includes the bromination of 3,4-diaminoquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

  • Bromination of quinoline to form 6-bromoquinoline.
  • Subsequent amination using ammonia or amine derivatives under controlled conditions to introduce the amino groups at the 3 and 4 positions.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromoquinoline-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed:

  • Substituted quinolines
  • Nitroquinolines
  • Reduced amine derivatives

Vergleich Mit ähnlichen Verbindungen

  • 6-Bromoquinoline
  • 3,4-Diaminoquinoline
  • 6-Chloroquinoline-3,4-diamine

Comparison: 6-Bromoquinoline-3,4-diamine is unique due to the presence of both bromine and amino groups, which confer distinct reactivity and biological activity. Compared to 6-Bromoquinoline, the additional amino groups enhance its potential for forming hydrogen bonds and interacting with biological targets. Compared to 3,4-Diaminoquinoline, the bromine atom increases its lipophilicity and ability to participate in halogen bonding.

Eigenschaften

IUPAC Name

6-bromoquinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUQNFQMMYNTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153095-14-7
Record name 6-bromoquinoline-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.